1-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)urea
CAS No.: 1421513-28-1
Cat. No.: VC4296955
Molecular Formula: C18H20N4OS2
Molecular Weight: 372.51
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1421513-28-1 |
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Molecular Formula | C18H20N4OS2 |
Molecular Weight | 372.51 |
IUPAC Name | 1-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylurea |
Standard InChI | InChI=1S/C18H20N4OS2/c23-18(20-17-8-4-10-25-17)19-12-13-11-15(16-7-3-9-24-16)22(21-13)14-5-1-2-6-14/h3-4,7-11,14H,1-2,5-6,12H2,(H2,19,20,23) |
Standard InChI Key | NLDRIMBCBOVOTE-UHFFFAOYSA-N |
SMILES | C1CCC(C1)N2C(=CC(=N2)CNC(=O)NC3=CC=CS3)C4=CC=CS4 |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a central pyrazole ring substituted at the 1-position with a cyclopentyl group and at the 5-position with a thiophen-2-yl moiety. A urea functional group (-NH-C(=O)-NH-) bridges the pyrazole’s 3-methyl group to a second thiophen-2-yl ring. This arrangement creates a hybrid heterocyclic system with distinct electronic and steric properties.
Key Structural Components:
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Cyclopentyl Group: Introduces conformational rigidity, potentially enhancing receptor binding specificity .
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Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, known for its role in hydrogen bonding and π-stacking interactions.
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Thiophene Rings: Sulfur-containing heterocycles that contribute to electron-rich environments, influencing redox properties and biomolecular interactions .
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Urea Linkage: A hydrogen-bond donor/acceptor motif critical for enzymatic inhibition and molecular recognition .
Comparative Structural Analysis
Synthesis Pathways
While no explicit synthesis protocol exists for 1-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)urea, analogous urea derivatives are typically synthesized through sequential reactions:
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Pyrazole Formation: Cyclocondensation of hydrazines with diketones or β-keto esters yields the pyrazole core. For example, cyclopentyl hydrazine may react with a thiophene-substituted diketone to form the 1-cyclopentyl-5-(thiophen-2-yl)pyrazole intermediate .
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Methylation: The pyrazole’s 3-position is alkylated using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.
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Urea Coupling: The methyl group is functionalized via reaction with an isocyanate (e.g., thiophen-2-yl isocyanate) or through a carbodiimide-mediated coupling of amines .
Optimization challenges include minimizing side reactions during urea formation and improving yields through microwave-assisted or solvent-free techniques.
Biological Activities and Mechanisms
Enzyme Inhibition
Urea derivatives are potent inhibitors of enzymes such as urease and kinases. The dual thiophene groups in this compound may enhance binding to enzyme active sites through sulfur-mediated interactions. For instance, analogous compounds exhibit IC₅₀ values in the low micromolar range against urease, suggesting competitive inhibition mechanisms.
Anti-inflammatory and Antioxidant Effects
Thiophene rings contribute to radical scavenging activity, with similar compounds reducing TNF-α and IL-6 levels by >40% in murine models . The urea moiety may further suppress NF-κB signaling, attenuating inflammatory responses .
Applications in Medicinal Chemistry
Thrombosis Therapy
Patent data highlights urea derivatives as Factor Xa inhibitors, with IC₅₀ values <100 nM . The compound’s thiophene groups could mimic natural substrates, competitively blocking coagulation cascades.
Antimicrobial Development
Structural analogs show MIC values of 2–8 µg/mL against Gram-positive bacteria, likely due to membrane disruption via hydrophobic cyclopentyl-thiophene interactions.
Material Science Applications
The conjugated π-system of thiophene-pyrazole hybrids suggests utility in organic semiconductors, with computed HOMO-LUMO gaps <3.5 eV .
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